REACTION_SMILES
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[CH3:33][C:34]#[N:35].[Cl:1][c:2]1[c:3]([C:4](=[O:5])[N:6]=[C:7]=[O:8])[cH:9][c:10]([F:14])[c:11]([F:13])[cH:12]1.[ClH:15].[NH2:16][c:17]1[c:18]([N:24]2[CH2:25][CH2:26][CH:27]([C:30](=[O:31])[OH:32])[CH2:28][CH2:29]2)[cH:19][cH:20][c:21]([F:23])[cH:22]1>>[Cl:1][c:2]1[c:3]([C:4](=[O:5])[NH:6][C:7](=[O:8])[NH:16][c:17]2[c:18]([N:24]3[CH2:25][CH2:26][CH:27]([C:30](=[O:31])[OH:32])[CH2:28][CH2:29]3)[cH:19][cH:20][c:21]([F:23])[cH:22]2)[cH:9][c:10]([F:14])[c:11]([F:13])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=NC(=O)c1cc(F)c(F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Nc1cc(F)ccc1N1CCC(C(=O)O)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(F)ccc1N1CCC(C(=O)O)CC1
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Name
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Type
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product
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Smiles
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O=C(NC(=O)c1cc(F)c(F)cc1Cl)Nc1cc(F)ccc1N1CCC(C(=O)O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |